

An In-Depth Technical Guide to the Physical Properties of Benzyl Phenyl Sulfoxide

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Compound of Interest

Compound Name: *Benzyl phenyl sulfoxide*

Cat. No.: *B177147*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl sulfoxide, a chiral organosulfur compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its utility as a chiral auxiliary and its presence in the core structure of various pharmacologically active molecules underscore the importance of a thorough understanding of its physical properties.^[1] This technical guide provides a comprehensive overview of the key physical characteristics of **benzyl phenyl sulfoxide**, complete with detailed experimental protocols for their determination. The synthesis, structural features, and spectroscopic signature of this compound are elucidated to provide a holistic understanding for researchers and drug development professionals.

Molecular Structure and Synthesis

Benzyl phenyl sulfoxide possesses a stereogenic sulfur center, rendering it a chiral molecule. The spatial arrangement of the benzyl and phenyl groups, along with the oxygen atom and the lone pair of electrons around the sulfur atom, gives rise to its enantiomeric forms.

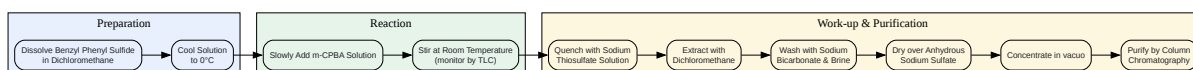
Synthesis:

The most common and efficient method for the synthesis of **benzyl phenyl sulfoxide** is the selective oxidation of its corresponding sulfide, benzyl phenyl sulfide.

Experimental Protocol for Synthesis:

A widely adopted procedure involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.[2]

Step-by-Step Synthesis Workflow:



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Caption: Workflow for the synthesis of **benzyl phenyl sulfoxide**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **benzyl phenyl sulfoxide** is paramount for its application in various chemical processes.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ OS	[3]
Molecular Weight	216.30 g/mol	[3]
Melting Point	120-123 °C	[4]
Appearance	White to off-white crystalline powder	
Density	1.21 ± 0.1 g/cm ³ (predicted)	[5]
logP (Octanol/Water)	2.6 (predicted)	[1]

Solubility:

Benzyl phenyl sulfoxide is very slightly soluble in water (0.3 g/L at 25 °C, calculated).^[5] Its solubility in common organic solvents is a critical parameter for its use in reactions and purifications. While extensive quantitative data is not readily available, qualitative assessments indicate good solubility in solvents like chloroform, dichloromethane, and acetone, and moderate solubility in alcohols like methanol and ethanol.

Experimental Protocol for Determining Solubility:

A standardized method to determine the solubility of **benzyl phenyl sulfoxide** in various solvents involves the following steps:

- **Preparation of Saturated Solution:** Add an excess amount of **benzyl phenyl sulfoxide** to a known volume of the solvent in a sealed vial.
- **Equilibration:** Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** Centrifuge or filter the solution to remove any undissolved solid.
- **Quantification:** Take a known volume of the clear, saturated solution and evaporate the solvent. The mass of the remaining solid will give the solubility in g/volume of solvent.

Crystallography and Solid-State Structure

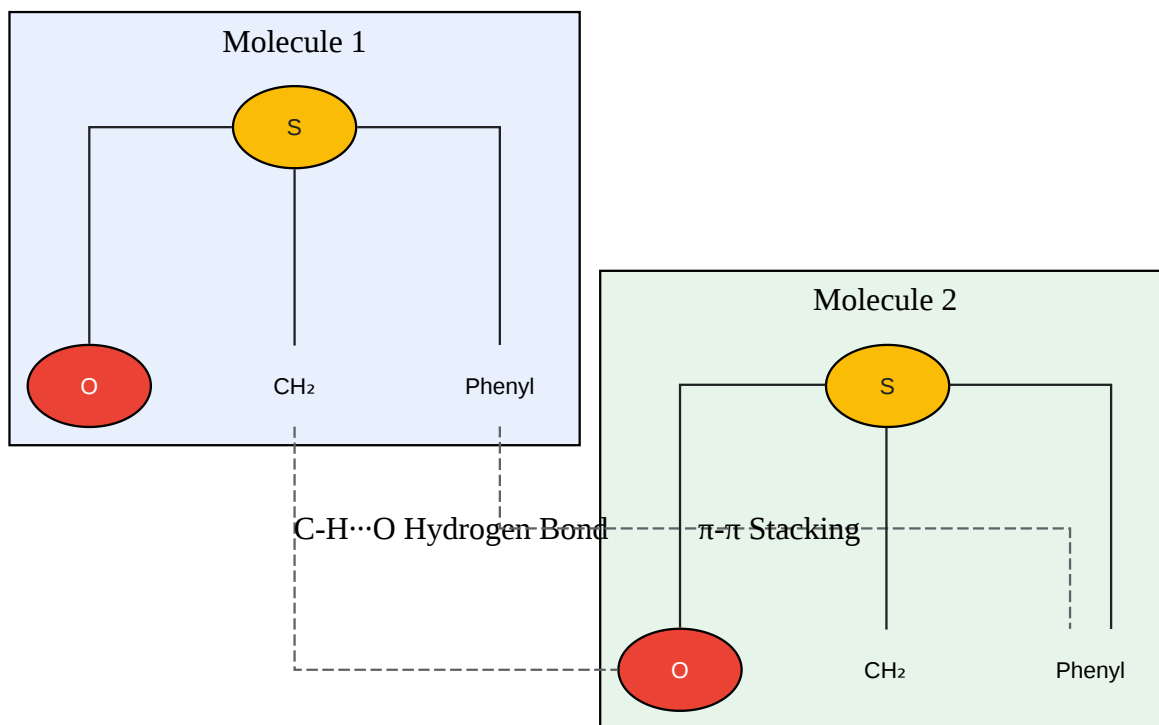
The three-dimensional arrangement of **benzyl phenyl sulfoxide** in the solid state has been elucidated by X-ray crystallography.^{[6][7]} The crystal structure reveals important information about intermolecular interactions, which influence its physical properties like melting point and solubility.

The key structural features include:

- **Pyramidal Geometry at Sulfur:** The sulfur atom exhibits a pyramidal geometry due to the presence of a lone pair of electrons.^[6]
- **Intermolecular Interactions:** The crystal packing is influenced by weak intermolecular interactions, such as C-H...O hydrogen bonds and π - π stacking interactions between the

aromatic rings.[7]

Diagram of Key Intermolecular Interactions:



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Caption: Intermolecular interactions in the crystal structure of **benzyl phenyl sulfoxide**.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of **benzyl phenyl sulfoxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons.

¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct signals for the aromatic and benzylic carbons.

Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **benzyl phenyl sulfoxide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer and lock the field using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
- **Data Processing:** Fourier transform the raw data, phase the spectra, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of **benzyl phenyl sulfoxide** is characterized by a strong absorption band corresponding to the S=O stretching vibration.

Key IR Absorptions:

Wavenumber (cm ⁻¹)	Assignment
~1040	S=O stretch
~3060	Aromatic C-H stretch
~2930	Aliphatic C-H stretch
~1495, 1450	Aromatic C=C stretch

Experimental Protocol for IR Spectroscopy (ATR):

- **Sample Preparation:** Place a small amount of the solid **benzyl phenyl sulfoxide** onto the diamond crystal of the ATR accessory.
- **Background Scan:** Record a background spectrum of the empty ATR crystal.

- **Sample Scan:** Lower the ATR press to ensure good contact between the sample and the crystal, and record the sample spectrum.
- **Data Analysis:** The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

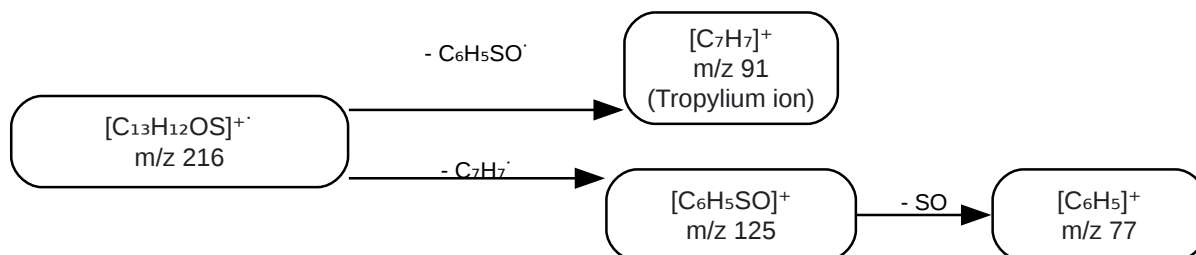
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **benzyl phenyl sulfoxide**.

Mass Spectrum Analysis:

The electron ionization (EI) mass spectrum of **benzyl phenyl sulfoxide** typically shows a molecular ion peak (M^+) at m/z 216.^[8] The fragmentation pattern is informative for structural confirmation.

Proposed Fragmentation Pathway:



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Caption: Proposed fragmentation pathway of **benzyl phenyl sulfoxide** in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI):

- **Sample Preparation:** Prepare a dilute solution of **benzyl phenyl sulfoxide** in a suitable solvent (e.g., methanol or acetonitrile).
- **Infusion:** Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

- Data Acquisition: Acquire the mass spectrum in the desired mass range.
- Data Analysis: Identify the molecular ion and major fragment ions.

Applications in Drug Development

The chirality of **benzyl phenyl sulfoxide** makes it a valuable tool in asymmetric synthesis, a critical aspect of modern drug development.^[1] Enantiomerically pure sulfoxides can be used as chiral auxiliaries to control the stereochemistry of reactions, leading to the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **benzyl phenyl sulfoxide**. A thorough understanding of its synthesis, structure, and spectroscopic characteristics is crucial for its effective utilization in research and development, particularly in the pharmaceutical industry. The provided experimental protocols offer a practical framework for the reliable determination of these properties, ensuring data integrity and reproducibility.

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